molecular formula C18H25NO3 B13848355 Capsaicin-5,7-dene

Capsaicin-5,7-dene

Cat. No.: B13848355
M. Wt: 303.4 g/mol
InChI Key: ACIASPYZQZVRFK-GQCTYLIASA-N
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Description

Capsaicin-5,7-dene, also known as (E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methylnona-5,7-dienamide, is a compound derived from the capsaicinoid family. It is structurally related to capsaicin, the active component in chili peppers responsible for their pungent heat.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Capsaicin-5,7-dene typically involves the condensation of vanillylamine with fatty acid derivatives. This reaction is carried out in the presence of suitable solvents such as ethyl acetate or dimethylformamide (DMF). The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and green chemistry principles are increasingly being applied to minimize environmental impact and improve efficiency. Automated synthetic systems have been developed to produce capsaicin derivatives, including this compound, with high yields and reduced use of toxic solvents .

Chemical Reactions Analysis

Types of Reactions: Capsaicin-5,7-dene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Capsaicin-5,7-dene has a wide range of scientific research applications:

    Chemistry: It is used as a reference material in analytical chemistry and as a starting material for the synthesis of other capsaicinoid derivatives.

    Biology: this compound is studied for its effects on cellular processes and its potential as a tool for investigating pain mechanisms.

    Medicine: It has potential therapeutic applications in pain management, obesity treatment, and cancer therapy.

    Industry: The compound is used in the development of topical analgesics and other pharmaceutical formulations.

Mechanism of Action

Capsaicin-5,7-dene exerts its effects by interacting with the transient receptor potential vanilloid 1 (TRPV1) receptor, a key player in pain perception. Upon binding to TRPV1, this compound induces a conformational change that leads to the influx of calcium ions into the cell. This results in the activation of various signaling pathways that modulate pain and inflammation .

Comparison with Similar Compounds

    Capsaicin: The primary capsaicinoid found in chili peppers, known for its pungency and analgesic properties.

    Dihydrocapsaicin: Similar to capsaicin but with a saturated acyl chain.

    Nordihydrocapsaicin: Another capsaicinoid with a shorter acyl chain.

    Homodihydrocapsaicin: Similar to dihydrocapsaicin but with a longer acyl chain.

Uniqueness of Capsaicin-5,7-dene: this compound is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential. Its ability to interact with TRPV1 and modulate pain pathways makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

(5E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-5,7-dienamide

InChI

InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h4,6,8,10-12,20H,5,7,9,13H2,1-3H3,(H,19,21)/b6-4+

InChI Key

ACIASPYZQZVRFK-GQCTYLIASA-N

Isomeric SMILES

CC(=C/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC)C

Canonical SMILES

CC(=CC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C

Origin of Product

United States

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